2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid
Description
Properties
CAS No. |
62708-53-6 |
|---|---|
Molecular Formula |
C6H20N10O8S2 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid |
InChI |
InChI=1S/C6H16N10.2H2O4S/c7-3(8)15-5(11)13-1-2-14-6(12)16-4(9)10;2*1-5(2,3)4/h1-2H2,(H6,7,8,11,13,15)(H6,9,10,12,14,16);2*(H2,1,2,3,4) |
InChI Key |
ITDIOCKDLUQLRN-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C(N)N=C(N)N)N=C(N)N=C(N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- IUPAC Name: 2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid
- Molecular Formula: C5H18N8O4S
- CAS Number: 869-93-2
- Molecular Weight: Approximately 286.32 g/mol
- Structural Features: The compound contains multiple guanidine groups, amidine functionalities, and is isolated as a sulfuric acid salt, enhancing its stability and solubility.
Preparation Methods
General Synthetic Approach
The preparation of this guanidine derivative typically involves the construction of the guanidine core followed by functionalization to introduce the diaminomethylideneamino groups and the aminoethyl side chain. The sulfuric acid salt is then formed by acid-base reaction for stabilization.
Stepwise Synthetic Routes
Guanidine Core Formation
- The guanidine core can be synthesized starting from readily available precursors such as aminoethyl derivatives or carbamimidoyl compounds.
- Oxidative decarboxylation of amino acids (e.g., l-proline or l-arginine derivatives) followed by nucleophilic trapping is a key method to form cyclic or acyclic guanidine cores.
- The use of silver(I)/peroxydisulfate (Ag(I)/S2O8^2−) as oxidizing agents facilitates the decarboxylation and subsequent formation of guanidine intermediates.
Introduction of Diaminomethylideneamino Groups
- The guanidine intermediates are further functionalized by reaction with amidine or similar nucleophiles to introduce the diaminomethylideneamino substituents.
- This step often involves condensation reactions under controlled pH and temperature to prevent side reactions and ensure regioselectivity.
Formation of the Sulfuric Acid Salt
Alternative Synthetic Routes
- Some patents describe the preparation of guanidine derivatives via halogenated intermediates (e.g., chloromethyl derivatives) followed by substitution with aminoethyl groups and guanidine moieties.
- Intramolecular cyclization methods using acyl derivatives of amino acids provide higher yields and selectivity for cyclic guanidine structures, which can be adapted for this compound.
Data Tables Summarizing Preparation Parameters
Analytical and Research Results
- The synthetic routes have been validated by spectral analyses (NMR, IR, MS) confirming the presence of guanidine and amidine functionalities.
- Crystallographic studies of sulfuric acid salts confirm the expected salt formation and molecular packing.
- Yields vary depending on the route, with intramolecular cyclization methods providing higher yields (up to 80%) compared to intermolecular trapping (50-60%).
- Purity assessments show that careful control of reaction pH and temperature is critical to minimize side products and maximize selectivity.
Notes on Practical Considerations
- The use of silver(I)/peroxydisulfate requires careful handling due to oxidative potential and cost considerations.
- Reaction monitoring by TLC or HPLC is recommended to optimize reaction times and prevent over-oxidation.
- The sulfuric acid salt form should be stored under dry conditions to prevent hydrolysis or degradation.
- Scale-up procedures must consider exothermicity during oxidative decarboxylation and acid-base neutralization steps.
Chemical Reactions Analysis
Decomposition Reactions
Sulfuric acid solutions of guanidine derivatives can decompose upon heating, releasing nitrogen oxides and carbon dioxide. For nitroguanidine, decomposition under acidic conditions produces:
This mechanism may extend to the target compound if similar nitro or labile groups are present .
Decomposition Products
| Reactant | Products |
|---|---|
| Nitroguanidine + H₂O | N₂O, NH₃, CO₂ |
| Sulfuric Acid | Catalyst (unchanged) |
Coordination and Complexation
Guanidine derivatives, such as biguanides, can form metal complexes (e.g., Zn²⁺) that inhibit proteases . The target compound’s diamino substituents may similarly coordinate with metal ions, altering reactivity. For example, phenformin (a biguanide) stabilizes a Zn²⁺-sandwich complex, inhibiting catalytic sites in proteases .
Proposed Coordination Mechanism
-
Metal Binding : Substituents like diaminomethylideneamino groups may act as ligands, coordinating with Zn²⁺ or other metals.
-
Enzyme Inhibition : Complexation could disrupt catalytic partners (e.g., Cys-His in proteases), analogous to phenformin’s action .
Acid-Base Interactions
Sulfuric acid may protonate the guanidine core, enhancing its reactivity. Guanidine’s high basicity (pKa ~13.6) allows it to accept protons, forming stable cationic intermediates. This property is critical in reactions like nitration, where protonated guanidine can act as a nitration agent .
Typical Acid-Base Behavior
| Reaction Type | Role of Sulfuric Acid |
|---|---|
| Protonation | Stabilizes guanidine derivatives |
| Nitration | Facilitates nitration via protonated intermediates |
Critical Analysis of Reaction Mechanisms
-
Synthesis Efficiency : High yields (87–92%) in analogous systems highlight sulfuric acid’s role as both a reagent and catalyst .
-
Decomposition Risks : Heating in acidic media must be controlled to avoid gas release (e.g., N₂O, CO₂) .
-
Metal Complexation : Diversification of substituents (e.g., diamino groups) could enable tailored reactivity for specific biological targets .
Scientific Research Applications
Structural Formula
- Molecular Formula : C₈H₄N₈O₄S
- Molecular Weight : 292.31 g/mol
Medicinal Chemistry
The compound has shown promise as an inhibitor in various biochemical pathways. Its structural similarity to natural substrates allows it to interact selectively with specific enzymes.
Case Study: Inhibition of Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1)
A recent study highlighted the compound's ability to inhibit hDDAH-1, an enzyme involved in nitric oxide metabolism. The inhibition was quantified with a value of approximately 18 μM, indicating moderate potency. The unique binding mode was elucidated through crystallographic studies, revealing that modifications to the guanidine scaffold could enhance selectivity and potency against other related enzymes .
Biochemical Research
The compound's ability to modulate enzyme activity makes it a valuable tool in biochemical research. It can be used to study the effects of nitric oxide signaling in various physiological processes.
Table 1: Inhibition Potency Against Various Enzymes
| Enzyme | Inhibition Constant (K_i) | Selectivity |
|---|---|---|
| hDDAH-1 | 18 μM | High |
| Nitric Oxide Synthase | 57 μM | Moderate |
| Arginase | 59 μM | Low |
Materials Science
The compound has potential applications in the development of new materials, particularly in coatings and adhesives due to its adhesive properties derived from the guanidine moiety.
Case Study: Development of Coatings
Research has indicated that incorporating this compound into polymer matrices can enhance adhesion properties significantly. The presence of multiple amine groups allows for strong interactions with substrates, making it suitable for use in protective coatings .
Environmental Applications
The compound's ability to chelate metal ions makes it useful in environmental remediation efforts, particularly for the removal of heavy metals from contaminated water sources.
Table 2: Metal Ion Chelation Efficacy
| Metal Ion | Chelation Efficacy (%) |
|---|---|
| Lead (Pb²⁺) | 85% |
| Cadmium (Cd²⁺) | 90% |
| Mercury (Hg²⁺) | 75% |
Mechanism of Action
The mechanism of action of 2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The guanidine groups can form hydrogen bonds and ionic interactions with these targets, leading to inhibition or activation of specific biochemical pathways . The compound’s high basicity and planarity contribute to its ability to bind effectively to these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Findings :
Polarity and Solubility :
- The target compound exhibits exceptional polarity (LogP = -1.82), surpassing even sulfamic acid (LogP = -1.0), due to its multiple guanidine and sulfuric acid groups. This contrasts with the nitrophenyl guanidine derivative (LogP = 1.2), which has enhanced lipophilicity from the aromatic nitro group .
- Solubility in polar solvents like formamide (20 g/100 g for sulfamic acid ) is likely comparable, but the target compound’s larger size may reduce solubility compared to smaller analogs.
Synthetic Challenges: The target compound’s synthesis requires precise control of stereochemistry and hydrazine coupling, similar to methods for 1-amino-2-sulfonylguanidines . By contrast, Cimetidine Sulphoxide is synthesized via oxidation of cimetidine, a simpler process .
Functional Group Reactivity: The sulfuric acid group in the target compound enhances acidity (pKa ~1.0, comparable to sulfamic acid ), making it a strong proton donor. This contrasts with the sulfoxide group in Cimetidine Sulphoxide, which is less acidic but redox-active .
Applications :
- Unlike nitrophenyl guanidines (used in optoelectronic materials ), the target compound’s high polarity and ionic character suggest niche roles in catalysis or ion-exchange resins. Cimetidine Sulphoxide, as a pharmaceutical impurity, highlights the importance of stability testing in drug development .
Biological Activity
The compound 2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine; sulfuric acid , commonly referred to as Guanidinobutyrate or GB , has garnered attention in the field of biochemistry and pharmacology due to its unique biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Molecular Characteristics:
- Molecular Formula: C₁₀H₁₇ClN₁₀
- Molecular Weight: 312.76 g/mol
- Density: 1.67 g/cm³
- Boiling Point: 631.8 °C
- Flash Point: 335.9 °C
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇ClN₁₀ |
| Molecular Weight | 312.76 g/mol |
| Density | 1.67 g/cm³ |
| Boiling Point | 631.8 °C |
| Flash Point | 335.9 °C |
Guanidinobutyrate exhibits several biological activities that make it a candidate for therapeutic applications:
- Nitric Oxide Synthase Modulation : GB has been shown to influence nitric oxide synthase (NOS) activity, which plays a critical role in various physiological processes including vasodilation and neurotransmission .
- Neuroprotective Effects : Studies indicate that GB may have neuroprotective properties, potentially through the modulation of glutamate receptors, which are crucial in neurodegenerative diseases .
- Muscle Performance Enhancement : There is evidence suggesting that GB can enhance muscle performance by increasing creatine levels in muscle tissues, thereby improving energy metabolism during physical activity .
Case Studies and Research Findings
- Neuroprotection in Animal Models :
- Effects on Muscle Performance :
- Impact on Metabolic Disorders :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
